molecular formula C30H45NO4 B3025992 (5beta)-3alpha,7alpha,12alpha-trihydroxy-N-phenyl-cholan-24-amide CAS No. 6912-96-5

(5beta)-3alpha,7alpha,12alpha-trihydroxy-N-phenyl-cholan-24-amide

Cat. No. B3025992
CAS RN: 6912-96-5
M. Wt: 483.7 g/mol
InChI Key: PDSXWZASFPIWEW-ANGOZFNYSA-N
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Description

(5beta)-3alpha,7alpha,12alpha-trihydroxy-N-phenyl-cholan-24-amide, or 5β-3α,7α,12α-trihydroxy-N-phenyl-cholan-24-amide, is a naturally occurring bile acid found in the body. It is an important component of the bile acid pool, which is responsible for the digestion and absorption of dietary fats. It is also an important regulator of cholesterol metabolism and is involved in the production of hormones, such as cortisol and testosterone. In addition, 5β-3α,7α,12α-trihydroxy-N-phenyl-cholan-24-amide has been studied for its potential therapeutic effects, including its ability to reduce inflammation, improve liver health, and protect against certain types of cancer.

Scientific Research Applications

Biosynthesis Studies

The compound has been utilized in studies focusing on the biosynthesis of bile acids. For instance, its use in the exploration of beta-oxidation pathways in bile acid biosynthesis has been documented. Researchers synthesized similar coenzyme A esters for this purpose (Kurosawa et al., 2001).

Synthesis of Bile Acid Derivatives

The synthesis of bile acid derivatives, closely related to (5beta)-3alpha,7alpha,12alpha-trihydroxy-N-phenyl-cholan-24-amide, has been a subject of research. These syntheses aid in understanding the chemical properties and potential applications of such compounds in various biological processes (Shalon & Elliott, 1976).

Studies on Liver Function and Metabolism

Research has been conducted on how similar compounds are processed in the liver, providing insights into liver function and metabolism. For example, studies on the conversion of related compounds in rat liver have been instrumental in understanding liver enzymatic activities (Gustafsson, 1975).

Analytical and Structural Studies

Significant research has gone into the analysis and determination of the structural properties of similar bile acids. This includes studies on their crystal structures and hydrogen-bonded aggregations, contributing to a better understanding of their chemical behavior (Bertolasi et al., 2005).

Biomedical Research

These compounds have also found applications in biomedical research, especially in studies relating to bile acid metabolism and its impact on health. For instance, research on the transformation of similar compounds by microorganisms like Aspergillus niger has been conducted, which could have implications in pharmaceutical sciences (Al-Aboudi et al., 2009).

Mechanism of Action

Cholic Acid Anilide, also known as (4R)-N-phenyl-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide or (5beta)-3alpha,7alpha,12alpha-trihydroxy-N-phenyl-cholan-24-amide, is a synthetic bile acid derivative .

Target of Action

Cholic Acid Anilide primarily targets the germination of C. difficile strain R20291 spores . The compound’s role is to inhibit the germination of these spores, thereby potentially preventing the proliferation of C. difficile bacteria .

Mode of Action

It is known that it inhibits the germination ofC. difficile strain R20291 spores . This suggests that the compound interacts with the spores in a way that prevents their germination and subsequent growth.

Biochemical Pathways

Cholic Acid Anilide, being a synthetic bile acid, is likely to be involved in the same biochemical pathways as natural bile acids. Bile acids are synthesized in the liver from cholesterol through a complex process involving multiple enzymatic reactions . They facilitate fat absorption and cholesterol excretion . .

Pharmacokinetics

It is known that bile acids, in general, are synthesized in the liver, secreted into the bile, and then released into the small intestine . They are then reabsorbed in the intestine and returned to the liver, completing the enterohepatic circulation .

Result of Action

The primary result of Cholic Acid Anilide’s action is the inhibition of the germination of C. difficile strain R20291 spores . This could potentially prevent the growth and proliferation of C. difficile bacteria, thereby mitigating the effects of a C. difficile infection.

properties

IUPAC Name

(4R)-N-phenyl-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H45NO4/c1-18(9-12-27(35)31-20-7-5-4-6-8-20)22-10-11-23-28-24(17-26(34)30(22,23)3)29(2)14-13-21(32)15-19(29)16-25(28)33/h4-8,18-19,21-26,28,32-34H,9-17H2,1-3H3,(H,31,35)/t18-,19+,21-,22-,23+,24+,25-,26+,28+,29+,30-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSXWZASFPIWEW-ANGOZFNYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NC1=CC=CC=C1)C2CCC3C2(C(CC4C3C(CC5C4(CCC(C5)O)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NC1=CC=CC=C1)[C@H]2CC[C@@H]3[C@@]2([C@H](C[C@H]4[C@H]3[C@@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H45NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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